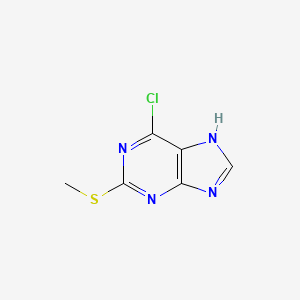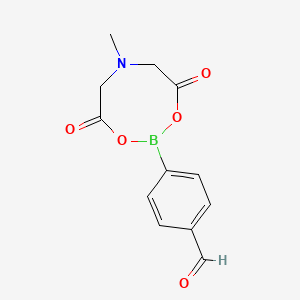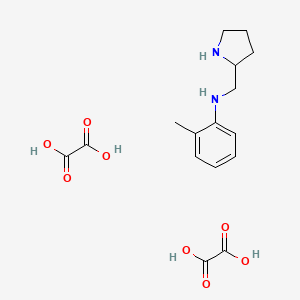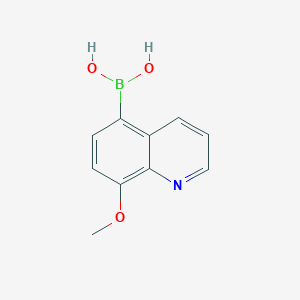
2,4-Quinazolinediamine, 7-methyl-
Descripción general
Descripción
“2,4-Quinazolinediamine, 7-methyl-” is a chemical compound with the molecular formula C9H10N4. It is also known as 7-Methyl-quinazoline-2,4-diamine . It has a molecular weight of 174.21 .
Synthesis Analysis
Quinazoline derivatives have drawn significant attention due to their biological activities. The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of “2,4-Quinazolinediamine, 7-methyl-” is represented by the InChI code: 1S/C9H10N4/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H4,10,11,12,13) .Chemical Reactions Analysis
Quinazoline derivatives are known for their reactivity as intermediates in the synthesis of other quinazoline analogues . The specific chemical reactions involving “2,4-Quinazolinediamine, 7-methyl-” are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazolines, including 7-methylquinazoline-2,4-diamine, have shown promising results in the field of cancer research . They act on different body targets and exhibit anticancer activity .
Antihypertensive Properties
Quinazolines are also known for their antihypertensive properties . They can potentially be used in the treatment of high blood pressure .
Antimicrobial and Antifungal Activity
Quinazolines have demonstrated antimicrobial and antifungal activities . They can potentially be used in the treatment of various bacterial and fungal infections .
Anti-Inflammatory Properties
Quinazolines, including 7-methylquinazoline-2,4-diamine, have shown anti-inflammatory properties . They can potentially be used in the treatment of inflammation-related conditions .
Antituberculosis Activity
Quinazolines have shown antituberculosis activity . They can potentially be used in the treatment of tuberculosis .
Antimalarial Activity
Quinazolines have demonstrated antimalarial activity . They can potentially be used in the treatment of malaria .
Vasodilation Effects
A new quinazoline derivative, (N2-methyl-N4-[(thiophen-2-yl) methyl] quinazoline-2, 4-diamine), has been observed to vasodilate isolated mesenteric arteries through endothelium-independent mechanisms and has acute hypotensive effects in Wistar rats .
Antibacterial Properties
Synthesized compounds like (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one and (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one were observed to be highly potent against Staphylococcus aureus and Escherichia coli .
Mecanismo De Acción
Target of Action
The primary target of 7-methylquinazoline-2,4-diamine is the protozoan parasite Leishmania donovani , which is the causative agent of visceral leishmaniasis . This compound has shown potent in vitro antileishmanial activity .
Mode of Action
It is known that quinazoline-2,4-diamines with aromatic substituents at both n2 and n4 positions exhibit potent in vitro antileishmanial activity . The compound’s interaction with its target leads to a decrease in the viability of the Leishmania parasites .
Biochemical Pathways
It is known that quinazolines can affect a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, anti-hiv, antiviral, and antituberculosis characteristics .
Pharmacokinetics
In a study of similar compounds, it was found that n4-benzyl-n2-(4-chlorobenzyl)quinazoline-2,4-diamine displayed a longer plasma half-life and a greater area under the curve than n2-benzyl-n4-isopropylquinazoline-2,4-diamine . These properties could potentially influence the bioavailability of 7-methylquinazoline-2,4-diamine.
Result of Action
The result of the action of 7-methylquinazoline-2,4-diamine is a decrease in the viability of Leishmania parasites, leading to a potential therapeutic effect against visceral leishmaniasis .
Direcciones Futuras
Quinazoline derivatives have potential applications in various fields of biology, pesticides, and medicine . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “2,4-Quinazolinediamine, 7-methyl-” may also have potential for future research and development.
Propiedades
IUPAC Name |
7-methylquinazoline-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H4,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXJVZWJQHECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181501 | |
| Record name | 2,4-Quinazolinediamine, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Quinazolinediamine, 7-methyl- | |
CAS RN |
27018-16-2 | |
| Record name | 7-Methyl-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27018-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Quinazolinediamine, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3022751.png)









![7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B3022769.png)